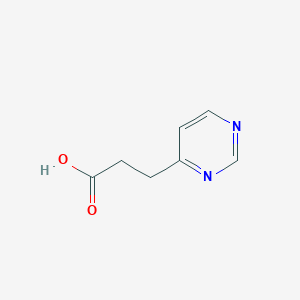

3-(Pyrimidin-4-yl)propanoic acid

描述

3-(Pyrimidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(Pyrimidin-4-yl)propanoic acid, also known as (3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid, is an amino acid derivative characterized by a pyrimidine ring attached to a propanoic acid backbone. Its unique structure contributes to its biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications.

- Molecular Formula : CHNO

- Molar Mass : Approximately 167.17 g/mol

- Chirality : This compound has a chiral center at the carbon adjacent to the carboxylic acid group, which may influence its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the central nervous system. Its potential roles include:

- Neurotransmitter Modulation : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. Studies suggest it can act as both an agonist and antagonist at specific receptors, which could have implications for treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Neurotransmitter Modulation | Interaction with neurotransmitter receptors | Treatment of neurological disorders |

| Metabolic Pathway Influence | Similarity to other amino acids affecting metabolism | Potential metabolic disorder interventions |

| Cellular Signaling | Modulation of signaling pathways | Cancer therapy research |

Research Findings

Recent studies have highlighted several key findings related to the biological activity of this compound:

- Neurotransmitter Interaction : It has been shown to modulate glutamate receptors, which are crucial for synaptic plasticity and memory formation. This suggests a potential role in cognitive enhancement or neuroprotection .

- Antioxidant Properties : Some research indicates that this compound may possess antioxidant properties, potentially reducing oxidative stress in neuronal cells .

- Therapeutic Potential : Its structural similarity to other amino acids allows it to influence various metabolic pathways, indicating its potential as a therapeutic agent in conditions such as depression and anxiety .

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

- Study on Neuronal Cells : A study conducted on cultured neuronal cells demonstrated that treatment with this compound led to enhanced survival rates under oxidative stress conditions, suggesting protective effects against neurodegeneration .

- Behavioral Studies in Animal Models : In animal models of anxiety and depression, administration of this compound resulted in reduced anxiety-like behaviors and improved mood-related outcomes .

科学研究应用

Medicinal Chemistry Applications

3-(Pyrimidin-4-yl)propanoic acid has been investigated for its role as a precursor or building block in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets effectively.

Protein Kinase Inhibition

Research indicates that derivatives of pyrimidine compounds, including this compound, show promise as inhibitors of protein kinases. These enzymes play crucial roles in cell signaling pathways and are often implicated in cancer. For instance, a patent describes the utility of pyrimidine derivatives in treating diseases mediated by protein kinases, such as various cancers (e.g., hepatocellular carcinoma and lung cancer) .

Neuropharmacology

The compound has potential applications in neuropharmacology due to its ability to modulate neurotransmitter systems. Studies have shown that related compounds can influence glutamatergic signaling, which is vital for cognitive functions and has implications in treating neurodegenerative diseases .

Enzyme Substrate

This compound can serve as a substrate for various enzymes. Its structural similarity to amino acids allows it to be incorporated into peptides or proteins, facilitating studies on enzyme kinetics and mechanisms .

Research Tool

In biochemical research, this compound can act as a tool for studying metabolic pathways involving pyrimidine metabolism. It can help elucidate the role of pyrimidines in cellular processes and their impact on health and disease .

Case Study 1: Cancer Treatment Research

A study demonstrated the effectiveness of pyrimidine derivatives, including this compound, in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The study found that these compounds could reduce cell death and promote survival pathways, suggesting therapeutic potential for neurodegenerative conditions .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for introducing substituents on the pyrimidine ring of 3-(Pyrimidin-4-yl)propanoic acid to enhance solubility while preserving bioactivity?

- Methodological Answer : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce hydrophilic groups (e.g., hydroxyl or amino) at specific positions on the pyrimidine ring. Protecting groups like tert-butoxycarbonyl (Boc) can prevent undesired side reactions during functionalization. Post-synthesis, characterize intermediates via NMR and HPLC to confirm regioselectivity .

Q. What purification methods are optimal for isolating this compound from polar byproducts?

- Methodological Answer : Employ reverse-phase column chromatography with gradients of acetonitrile/water to separate the target compound from polar impurities. Recrystallization using ethanol/water mixtures can further enhance purity, with monitoring by TLC or LC-MS to validate removal of contaminants .

Q. How can researchers ensure the stability of this compound during storage and experimental handling?

- Methodological Answer : Store the compound in airtight, light-protected containers under inert gas (e.g., argon) at –20°C to minimize oxidation and photodegradation. Pre-experiment stability tests under varying pH and temperature conditions (e.g., via accelerated degradation studies) can inform handling protocols .

Advanced Research Questions

Q. What mechanisms underlie the photodegradation of this compound, and how can its photoproducts be analyzed?

- Methodological Answer : UV irradiation induces C4-N3 bond cleavage in the pyrimidine ring, generating reactive intermediates like ketenes, which hydrolyze to 3-(N-(iminomethyl)imino)propanoic acid. Use LC-MS/MS with deuterated internal standards to identify and quantify photoproducts. Time-resolved spectroscopy can track transient species .

Q. How do electronic properties of the pyrimidine ring influence interactions with biological targets such as histone demethylases?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions on the pyrimidine ring. Correlate these with inhibition assays (e.g., IC50 measurements against JMJD3/KDM6B) to identify critical electronic features. Site-directed mutagenesis of target enzymes can validate binding interactions .

Q. What metabolic pathways transform this compound derivatives in vivo, and how can these pathways be experimentally mapped?

- Methodological Answer : Administer isotopically labeled derivatives (e.g., ¹³C or ²H) to model organisms and analyze urine/metabolites via high-resolution mass spectrometry (HRMS). Key pathways include dehydroxylation, sulfation, and glucuronidation. Comparative studies with structural analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) can elucidate substituent-specific metabolic fates .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Conduct meta-analyses of assay conditions (e.g., buffer pH, cell lines, and enzyme isoforms) to identify variables affecting activity. Reproduce conflicting studies under standardized protocols, including positive/negative controls. Validate specificity using knockout models or competitive binding assays .

Q. Methodological Focus

Q. Which analytical techniques are most effective for quantifying trace impurities in this compound samples?

- Answer : Use ultra-performance liquid chromatography coupled with charged aerosol detection (UPLC-CAD) for non-UV-active impurities. For structural elucidation, combine nuclear Overhauser effect spectroscopy (NOESY) with high-field NMR (≥600 MHz) to resolve stereochemical ambiguities .

Q. What experimental designs mitigate interference from metabolic byproducts when assessing the compound’s pharmacokinetics?

- Answer : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to distinguish the parent compound from metabolites. Use in vitro hepatocyte models to pre-screen for major metabolic routes before in vivo studies .

属性

IUPAC Name |

3-pyrimidin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h3-5H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNJMRNPQZKKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652849 | |

| Record name | 3-(Pyrimidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819850-17-4 | |

| Record name | 3-(Pyrimidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。